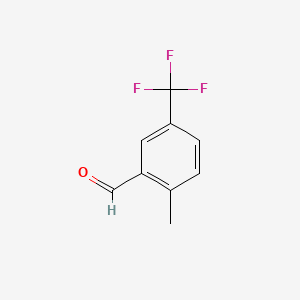

2-Methyl-5-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIZZVVBLXLTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590688 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-85-7 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyl-5-(trifluoromethyl)benzaldehyde (CAS 886498-85-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring both a methyl and a trifluoromethyl group on the benzaldehyde scaffold, offers unique electronic and steric properties that are leveraged in the design of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can significantly impact a molecule's biological activity and pharmacokinetic profile. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, other experimental values such as melting and boiling points are not consistently reported in publicly accessible literature.

| Property | Value | Source(s) |

| CAS Number | 886498-85-7 | [1] |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Experimental Protocols

Reaction Scheme:

(2-Methyl-5-(trifluoromethyl)phenyl)methanol → this compound

Materials and Reagents:

-

(2-Methyl-5-(trifluoromethyl)phenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve (2-Methyl-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and continue stirring for an additional 30 minutes.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the filter cake with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

General synthesis workflow for this compound.

Spectral Data

Detailed, experimentally verified spectral data for this compound are not widely published. The following table provides expected spectral characteristics based on the analysis of similar structures, such as benzaldehyde and its trifluoromethylated and methylated analogs[4][5][6].

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), and methyl protons (singlet, ~2.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (including a quartet for the carbon bearing the CF₃ group), and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C-H stretch (~2700-2800 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 188.15, along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design to enhance the pharmacological properties of a lead compound. The -CF₃ group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the acidity or basicity of nearby functional groups.

This compound serves as a key intermediate for introducing the 2-methyl-5-(trifluoromethyl)phenyl moiety into drug candidates. This can be particularly useful in the development of kinase inhibitors, where the substituted phenyl ring can form crucial interactions within the ATP-binding pocket of the enzyme.

Conceptual inhibition of a signaling pathway by a drug molecule.

Safety Information

Based on available safety data sheets, this compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be followed when handling this compound.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 3 (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Methylbenzaldehyde(529-20-4) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of interest in organic synthesis and drug discovery. Its unique substitution pattern, featuring both a methyl and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules. This technical guide provides a summary of the available physicochemical properties of this compound, along with representative experimental protocols for its synthesis and the determination of its key physical characteristics.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | [1][2] |

| Molecular Weight | 188.15 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 201.0 ± 35.0 °C (Predicted) | [3] |

| Melting Point | Not explicitly reported | |

| Density | Not explicitly reported for the solid | |

| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound in the public domain, the following sections provide detailed, representative methodologies for its synthesis and the determination of its key physicochemical properties, based on established practices for analogous aromatic aldehydes.

Representative Synthesis of a Substituted Benzaldehyde

The following protocol describes a general method for the synthesis of a substituted benzaldehyde, which can be adapted for the preparation of this compound from a suitable starting material, such as 2-methyl-5-(trifluoromethyl)benzyl alcohol. This method is based on the oxidation of a primary alcohol using pyridinium chlorochromate (PCC).

Materials:

-

2-Methyl-5-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions requiring heating)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.

-

Oxidation: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (e.g., 1.5 equivalents) relative to the alcohol.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

-

Work-up: Upon completion of the reaction, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[4]

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of a solid aromatic aldehyde like this compound.

1. Melting Point Determination: [5][6][7][8]

-

Apparatus: A calibrated melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting range is indicative of high purity.

-

2. Density Determination (for a solid):

-

Apparatus: A gas pycnometer or a method based on volume displacement.

-

Procedure (Gas Pycnometry):

-

A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.

-

The chamber is filled with an inert gas (e.g., helium) to a known pressure.

-

The gas is then allowed to expand into a reference chamber of known volume.

-

The pressure drop is measured, and from this, the volume of the solid sample can be accurately calculated using the ideal gas law.

-

The density is then calculated by dividing the mass of the sample by its measured volume.

-

3. Solubility Determination: [9][10]

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a method for quantifying the dissolved aldehyde (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure (for a specific solvent):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a vial at a constant temperature.

-

The mixture is stirred for a sufficient time to ensure that equilibrium is reached (e.g., 24 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed and diluted.

-

The concentration of the aldehyde in the diluted solution is determined using a pre-calibrated analytical method (e.g., HPLC with a UV detector).

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

-

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted benzaldehyde.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound | 886498-85-7 [amp.chemicalbook.com]

- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. pennwest.edu [pennwest.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectral Analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectral Data

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~7.9 | s | 1H | Aromatic proton (H-6) |

| ~7.8 | d | 1H | Aromatic proton (H-4) |

| ~7.4 | d | 1H | Aromatic proton (H-3) |

| ~2.7 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~142 | Aromatic carbon (C-2) |

| ~136 | Aromatic carbon (C-1) |

| ~133 (q) | Aromatic carbon (C-5) |

| ~130 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-4) |

| ~125 | Aromatic carbon (C-3) |

| ~124 (q) | Trifluoromethyl carbon (-CF₃) |

| ~20 | Methyl carbon (-CH₃) |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong | Carbonyl (C=O) stretch of aldehyde |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1320 | Strong | C-F stretch (trifluoromethyl group) |

| ~1170, ~1130 | Strong | C-F stretch (trifluoromethyl group) |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 188 | High | Molecular ion [M]⁺ |

| 187 | High | [M-H]⁺ |

| 169 | Medium | [M-H-F]⁺ or [M-CHO+H]⁺ |

| 159 | Medium | [M-CHO]⁺ |

| 145 | Medium | [M-CO-CH₃]⁺ |

| 119 | Medium | [M-CF₃]⁺ |

| 91 | Medium | [C₇H₇]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for an organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.[2] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve high resolution.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).[1]

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Alternative Procedure (Thin Film):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Place the salt plate in the spectrometer's sample holder and acquire the spectrum as described above.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and structural features.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification.[4]

Procedure (Electron Ionization - EI):

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it into the gas chromatograph. The compound will be vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[4][5][6]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged species.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4][5]

-

Detection: A detector records the abundance of each ion at a specific m/z value.[4]

-

Data Representation: The resulting mass spectrum is plotted as relative abundance versus m/z. The most abundant ion is designated as the base peak with a relative abundance of 100%.[6]

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document synthesizes general principles of aldehyde solubility, presents data for structurally analogous compounds, and outlines a detailed experimental protocol for determining solubility. This approach offers a robust framework for researchers to effectively utilize this compound in various organic solvent systems.

Introduction to this compound

This compound, with the empirical formula C₉H₇F₃O and a molecular weight of 188.15, is a solid at room temperature.[1] Its structure, featuring a benzaldehyde core with both a methyl and a trifluoromethyl substituent, influences its polarity and, consequently, its solubility in different organic solvents. The trifluoromethyl group, being strongly electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic profile that impacts its interactions with solvent molecules. Understanding its solubility is critical for its application in organic synthesis, enabling appropriate solvent selection for reactions, purification, and formulation.

General Principles of Aldehyde Solubility in Organic Solvents

Aldehydes, as a class of organic compounds, are generally soluble in most common organic solvents.[2][3] This solubility is attributed to the polar carbonyl group (C=O) which can engage in dipole-dipole interactions with polar solvent molecules, and the nonpolar hydrocarbon portion which interacts favorably with nonpolar solvents through London dispersion forces.

Smaller aldehydes exhibit some solubility in water, but this decreases as the carbon chain length increases.[2][3][4] For a molecule like this compound, its larger, nonpolar aromatic ring and trifluoromethyl group are expected to limit its aqueous solubility while promoting solubility in a range of organic solvents.

Solubility Data of Structurally Similar Compounds

In the absence of specific quantitative data for this compound, examining the solubility of structurally related compounds can provide valuable insights. The following table summarizes available data for similar benzaldehyde derivatives.

| Compound Name | CAS Number | Solvent | Solubility | Temperature (°C) |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9 | Acetonitrile | Slightly Soluble | Not Specified |

| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | 210039-65-9 | Chloroform | Slightly Soluble | Not Specified |

| 4-(Trifluoromethyl)benzaldehyde | 455-19-6 | Water | 1.5 g/L | 20 |

Data compiled from available chemical literature.[5][6]

The slight solubility of 2-hydroxy-5-(trifluoromethyl)benzaldehyde in acetonitrile and chloroform suggests that this compound is likely to exhibit solubility in polar aprotic and weakly polar solvents. The limited water solubility of 4-(Trifluoromethyl)benzaldehyde further supports the expectation of low aqueous solubility for the target compound.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, ethanol, toluene, ethyl acetate, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or other appropriate units.

-

-

Chromatographic Analysis (Primary Method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the selected solvent at the experimental temperature.

-

Logical Workflow for Solvent Selection

Caption: Logical workflow for solvent selection.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, a systematic approach can be employed to effectively utilize this compound. By understanding the general solubility behavior of aldehydes, leveraging data from analogous structures, and applying a rigorous experimental protocol, researchers can determine the necessary solubility parameters for their specific applications. This guide provides the foundational knowledge and practical steps for scientists and professionals in drug development to confidently work with this compound in various solvent systems, thereby facilitating its use in the synthesis of novel and important molecules.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. Aldehyde - Wikipedia [en.wikipedia.org]

- 5. 2-hydroxy-5-(trifluoroMethyl)benzaldehyde CAS#: 210039-65-9 [m.chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzaldehyde [hqpharmtech.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details two robust synthetic pathways, including in-depth experimental protocols and a summary of relevant quantitative data. The methodologies are based on established organometallic procedures, offering reliable strategies for the preparation of this versatile intermediate.

Introduction

This compound (CAS No. 886498-85-7) is an aromatic aldehyde containing both a methyl and a trifluoromethyl group. This substitution pattern makes it a valuable synthon for introducing these functionalities into more complex molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the most practical and widely applicable laboratory-scale syntheses of this compound, starting from the commercially available precursor, 2-bromo-1-methyl-4-(trifluoromethyl)benzene.

Primary Synthesis Routes

Two principal and effective routes for the synthesis of this compound have been identified, both proceeding via an organometallic intermediate derived from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. These are:

-

Grignard Reaction followed by Formylation: This classic method involves the formation of a Grignard reagent, which is then quenched with a suitable formylating agent.

-

Lithiation followed by Formylation: This route utilizes an organolithium intermediate, which is typically more reactive than the corresponding Grignard reagent and may offer advantages in certain contexts.

A third, alternative route involving the oxidation of the corresponding benzyl alcohol is also considered.

Route 1: Grignard Reaction and Formylation

This is a widely used and reliable method for the formylation of aryl halides. The synthesis proceeds in two main steps: the formation of the Grignard reagent, followed by its reaction with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).

Experimental Protocol

Step 1: Preparation of 2-Methyl-5-(trifluoromethyl)phenylmagnesium Bromide

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet is required. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Procedure:

-

To the reaction flask, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Step 2: Formylation of the Grignard Reagent

-

Procedure:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add N,N-dimethylformamide (DMF) (1.2 equivalents), dissolved in anhydrous diethyl ether or THF, dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The product is extracted into diethyl ether or another suitable organic solvent. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

-

Quantitative Data

| Parameter | Value |

| Starting Material | 2-bromo-1-methyl-4-(trifluoromethyl)benzene |

| Key Reagents | Magnesium, Iodine, N,N-dimethylformamide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Typical Yield | 60-80% (estimated based on similar reactions) |

| Purity | >97% after purification |

Note: Specific yield can vary depending on reaction scale and conditions.

Logical Relationship Diagram

Caption: Synthesis of this compound via Grignard Reaction.

Route 2: Lithiation and Formylation

This method provides an alternative to the Grignard reaction and can sometimes offer higher yields or be more suitable for substrates with certain functional groups. The process involves a lithium-halogen exchange to form the organolithium species, which is then formylated.

Experimental Protocol

Step 1: Preparation of 2-Methyl-5-(trifluoromethyl)phenyllithium

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a low-temperature thermometer, and a nitrogen or argon inlet is required.

-

Procedure:

-

In the reaction flask, dissolve 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

Step 2: Formylation of the Organolithium Reagent

-

Procedure:

-

While maintaining the temperature at -78 °C, add N,N-dimethylformamide (DMF) (1.2 equivalents), dissolved in the reaction solvent, dropwise to the organolithium solution.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, and then allow it to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

After removal of the solvent, purify the crude product by column chromatography or vacuum distillation.

-

Quantitative Data

| Parameter | Value |

| Starting Material | 2-bromo-1-methyl-4-(trifluoromethyl)benzene |

| Key Reagents | n-Butyllithium, N,N-dimethylformamide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | -78 °C to room temperature |

| Typical Yield | 70-90% (estimated based on similar reactions) |

| Purity | >97% after purification |

Note: Specific yield can vary depending on reaction scale and conditions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Lithiation.

Alternative Route: Oxidation of (2-Methyl-5-(trifluoromethyl)phenyl)methanol

While the primary routes start from the corresponding bromo-compound, an alternative approach is the oxidation of the benzyl alcohol precursor, (2-Methyl-5-(trifluoromethyl)phenyl)methanol. This can be a viable option if the alcohol is readily available or can be synthesized easily from a different starting material.

Experimental Protocol

-

Reagents: A variety of oxidizing agents can be employed for this transformation, including pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

General Procedure (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM), add a solution of (2-Methyl-5-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography or vacuum distillation.

-

Quantitative Data

| Parameter | Value |

| Starting Material | (2-Methyl-5-(trifluoromethyl)phenyl)methanol |

| Key Reagents | Pyridinium chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Typical Yield | 80-95% (estimated based on similar oxidations) |

| Purity | >98% after purification |

Note: Specific yield can vary depending on the chosen oxidizing agent and reaction conditions.

Signaling Pathway Diagram

Caption: Oxidation of the corresponding benzyl alcohol to the target aldehyde.

Conclusion

The synthesis of this compound can be effectively achieved through organometallic intermediates derived from 2-bromo-1-methyl-4-(trifluoromethyl)benzene. Both the Grignard and lithiation routes are high-yielding and reliable, with the choice between them often depending on laboratory-specific factors such as reagent availability and sensitivity of other functional groups in more complex substrates. The alternative oxidation route is also highly efficient, provided the precursor alcohol is accessible. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science.

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key fluorinated building block in modern organic synthesis. While the specific discovery and historical timeline of this compound are not extensively documented, its utility is intrinsically linked to the broader history and application of trifluoromethyl-containing molecules in medicinal chemistry and materials science. This document details the physicochemical properties, representative synthetic protocols, and the significant role of this intermediate in the development of new chemical entities. The strategic incorporation of the trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable precursor for pharmaceutical and agrochemical research.[1]

Core Compound Properties

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its chemical structure combines a benzaldehyde moiety with a methyl group and a trifluoromethyl group, the latter of which imparts unique electronic and steric properties.

| Property | Value | Reference |

| CAS Number | 886498-85-7 | [2] |

| Molecular Formula | C₉H₇F₃O | [2] |

| Molecular Weight | 188.15 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Room temperature | [2] |

The Significance of the Trifluoromethyl Group in Drug Discovery

The trifluoromethyl (-CF₃) group is a critical substituent in contemporary medicinal chemistry due to its profound impact on the physicochemical and biological properties of a molecule.[1] Its strong electron-withdrawing nature and metabolic stability make it a highly desirable feature in the design of novel therapeutic agents.[1]

Key advantages of incorporating a -CF₃ group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased in vivo half-life of a drug candidate.

-

Increased Lipophilicity: The -CF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its volume of distribution.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF₃ moiety can significantly influence the acidity or basicity of nearby functional groups, thereby affecting a molecule's interaction with its biological target.

-

Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to more favorable interactions with the active site of a target protein, resulting in enhanced potency.

Synthesis of Trifluoromethyl-Substituted Benzaldehydes

Representative Experimental Protocol: Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene

This protocol is adapted from the synthesis of 2-(trifluoromethyl)benzaldehyde and serves as an illustrative method.[4]

Materials and Equipment:

-

2-(Trifluoromethyl)dichlorotoluene (or the analogous 2-methyl-5-(trifluoromethyl)dichlorotoluene)

-

Acetic acid

-

Sodium hydroxide solution (20%)

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Water

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware for extraction and distillation

-

Gas chromatograph (for monitoring reaction progress)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 114 g (0.5 mol) of 2-(trifluoromethyl)dichlorotoluene, 210 g of a 20% sodium hydroxide solution (1.05 mol), 240 g of acetic acid (4.0 mol), and 0.1 g of tetrabutylammonium bromide.[4]

-

Hydrolysis: Seal the autoclave and heat the mixture to 160°C. The pressure will rise to approximately 0.45 MPa. Maintain these conditions and stir the reaction mixture for 3 hours.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography. The reaction is considered complete when the concentration of the starting material is less than 0.5%.[4]

-

Work-up: Cool the reactor to room temperature. Suction filter the reaction mixture. The filtrate is then subjected to reduced pressure distillation to remove the acetic acid.[4]

-

Extraction: Add 240 g of water to the residue and stir. Allow the layers to separate and collect the organic layer.[4]

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point for the target benzaldehyde. For 2-(trifluoromethyl)benzaldehyde, this is typically 70-75°C at -0.095 MPa.[4] The expected yield for this analogous synthesis is approximately 90%.[4]

Applications in Research and Drug Development

This compound is a valuable starting material for the synthesis of a wide range of more complex molecules. Its aldehyde functional group is a versatile handle for various chemical transformations.

Key Chemical Transformations

The aldehyde group can readily undergo several key reactions, including:

-

Reductive Amination: To form substituted benzylamines, which are common substructures in pharmaceutical agents.

-

Wittig Reaction: To produce substituted styrenes, which can be further functionalized.

-

Aldol Condensation: To form α,β-unsaturated carbonyl compounds, which are important intermediates in organic synthesis.

-

Oxidation: To yield the corresponding benzoic acid derivative.

-

Reduction: To produce the corresponding benzyl alcohol.

Role in the Synthesis of Bioactive Molecules

Trifluoromethyl-substituted benzaldehydes are precursors to a variety of biologically active compounds. For instance, they are used in the synthesis of:

-

Agrochemicals: Including herbicides and pesticides, where the trifluoromethyl group contributes to the compound's efficacy.[5]

-

Pharmaceuticals: As intermediates in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs.[5] For example, related trifluoromethyl-containing building blocks are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) agents, and anticancer drugs.

Visualizations

Representative Synthetic Pathway

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Electrophilicity of 2-Methyl-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its chemical reactivity is largely dictated by the electrophilic character of the carbonyl carbon, which is modulated by the electronic effects of the substituents on the benzene ring. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations.

The electrophilicity of the carbonyl group in this compound is enhanced due to the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group. This guide will delve into the theoretical underpinnings of this enhanced reactivity and provide practical examples of its application in common synthetic transformations.

Electronic Effects and Electrophilicity

The electrophilicity of the carbonyl carbon in this compound is a direct consequence of the polarization of the carbon-oxygen double bond. This polarization is significantly influenced by the substituents on the aromatic ring. In this molecule, two key substituents are present: a methyl group (-CH3) at the ortho position and a trifluoromethyl group (-CF3) at the meta position relative to the methyl group (and para to the aldehyde).

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the aldehyde group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

The methyl group is generally considered an electron-donating group through a positive inductive effect (+I) and hyperconjugation. However, its effect on the electrophilicity of the aldehyde is less pronounced compared to the powerful electron-withdrawing nature of the trifluoromethyl group.

2-1. Quantitative Assessment of Substituent Effects

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing ability.

| Substituent | Position | Hammett Constant (σ) | Effect |

| Trifluoromethyl (-CF3) | meta | 0.43 | Strongly Electron-Withdrawing[1][2] |

| Methyl (-CH3) | ortho | -0.07 | Weakly Electron-Donating[1] |

The large positive σ value for the meta-trifluoromethyl group indicates its strong electron-withdrawing nature, which significantly enhances the electrophilicity of the benzaldehyde. The small negative σ value for the ortho-methyl group suggests a minor electron-donating effect. The overall electronic character of the aromatic ring is dominated by the trifluoromethyl group, leading to a highly electrophilic aldehyde.

Key Reactions Demonstrating Electrophilicity

The enhanced electrophilicity of this compound makes it a versatile substrate for a variety of nucleophilic addition and condensation reactions. The following sections provide detailed experimental protocols for several key transformations.

3-1. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide provides a reliable route to substituted styrenes.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the deep red or orange ylide is indicative of a successful reaction. Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide solution at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Logical Relationship of the Wittig Reaction:

Caption: The Wittig reaction workflow.

3-2. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides better yields and easier purification. It utilizes a phosphonate carbanion to convert aldehydes into alkenes, typically with high (E)-stereoselectivity.

Experimental Protocol:

-

Phosphonate Carbanion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C. Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Aldehyde: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

-

Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Quench the reaction with saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathway of the HWE Reaction:

Caption: The Horner-Wadsworth-Emmons reaction pathway.

3-3. Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration. The high electrophilicity of this compound makes it an excellent substrate for this reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile or diethyl malonate, 1.05 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction and Product Isolation: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[3]

Experimental Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation experimental workflow.

3-4. Perkin Reaction

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4][5][6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.0 equivalent).

-

Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.

-

Work-up: Cool the reaction mixture and add water. Boil the mixture to hydrolyze the excess anhydride. After cooling, the product may solidify.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

3-5. Reformatsky Reaction

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester.[8][9][10][11][12]

Experimental Protocol:

-

Zinc Activation: In a flame-dried flask under an inert atmosphere, add zinc dust. Activate the zinc by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and heating gently until the color disappears.

-

Reaction: To the activated zinc, add a solution of this compound (1.0 equivalent) and an α-bromo ester (e.g., ethyl bromoacetate, 1.1 equivalents) in anhydrous THF or a mixture of benzene and ether. The reaction is often initiated by gentle heating.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.

Conclusion

The electrophilicity of this compound is significantly enhanced by the strong electron-withdrawing trifluoromethyl group, making it a valuable and reactive building block in organic synthesis. This guide has provided a detailed overview of the electronic factors governing its reactivity and has presented representative experimental protocols for key reactions that leverage its electrophilic nature. The provided workflows and mechanistic diagrams offer a clear visualization of the transformations discussed. For researchers in drug discovery and materials science, a thorough understanding of the electrophilic properties of this compound is crucial for the rational design and synthesis of novel molecules with desired biological and physical properties.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. researchgate.net [researchgate.net]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. longdom.org [longdom.org]

- 7. scribd.com [scribd.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. adichemistry.com [adichemistry.com]

- 11. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

2-Methyl-5-(trifluoromethyl)benzaldehyde material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Methyl-5-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic pathways. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical Identification and Physical Properties

This section details the key identifiers and physical and chemical properties of this compound. While experimental data for some properties of this specific isomer are limited, predicted values and data from analogous compounds are provided for a comprehensive understanding.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 106775-83-3 | - |

| Molecular Formula | C₉H₇F₃O | [1] |

| Molecular Weight | 188.15 g/mol | [1] |

| Physical State | Solid | [1] |

| Predicted Boiling Point | 201.0 ± 35.0 °C | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

| Vapor Pressure | Data not available | - |

Hazard Identification and Toxicological Profile

| Hazard Category | Classification | GHS Hazard Statement |

| Acute Toxicity (Oral) | Acute Tox. 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Toxicological Data Summary:

| Endpoint | Result |

| LD50 (Oral) | No data available |

| LD50 (Dermal) | No data available |

| LC50 (Inhalation) | No data available |

| Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

Due to the lack of specific toxicological data, it is recommended to handle this compound with the same precautions as for substances with known acute toxicity and irritant properties.

Ecological Information

Specific ecotoxicological data for this compound are not available. General guidance from safety data sheets advises against releasing the chemical into the environment. The biodegradability of trifluoromethylated aromatic compounds can be slow, and they should be considered persistent in the absence of specific data.

| Ecological Endpoint | Result |

| Aquatic Toxicity | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not publicly available. However, standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for such evaluations. These include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method). This method involves the administration of the substance to rats at defined dose levels to determine the acute toxic category.

-

Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). This in vitro method uses reconstructed human epidermis to assess the potential of a substance to cause skin irritation.

-

Eye Irritation: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method). This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.

Caption: Safe handling workflow for this compound.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Response:

In case of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with an inert material and collect it in a sealed container for disposal.

Regulatory Information

This compound is subject to hazard communication regulations. Users should be familiar with and adhere to all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.

| Regulation | Information |

| GHS Pictograms | Skull and crossbones (GHS06)[1] |

| Signal Word | Danger[1] |

| Hazard Statements | H301, H315, H319, H335[1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 |

References

A Theoretical and Spectroscopic Investigation of 2-Methyl-5-(trifluoromethyl)benzaldehyde: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the analysis of 2-Methyl-5-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. The methodologies outlined herein leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and professionals in the field of computational chemistry and drug design, offering a robust protocol for in silico characterization.

While extensive experimental and theoretical studies on various substituted benzaldehydes have been conducted, a specific, in-depth computational analysis of this compound is not widely available in current literature. This guide fills that gap by proposing a standardized and detailed computational workflow, from geometry optimization to the prediction of spectroscopic data.

Proposed Computational Methodology

The theoretical calculations detailed in this guide are proposed to be performed using Gaussian suite software. The methodology follows established practices for the computational analysis of organic molecules.[1][2]

Geometry Optimization and Vibrational Frequencies

The initial molecular structure of this compound will be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Spectroscopic and Electronic Property Calculations

Subsequent calculations on the optimized geometry will be performed to predict various spectroscopic and electronic properties. This includes the calculation of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), will be determined to understand the molecule's electronic transitions and reactivity. UV-Vis spectral analysis will be simulated using TD-DFT calculations.[4]

The logical workflow for these proposed theoretical calculations is depicted in the diagram below.

Caption: Proposed workflow for theoretical calculations.

Predicted Data and Presentation

The following tables are structured to present the quantitative data that would be obtained from the proposed theoretical calculations.

Optimized Geometrical Parameters

This table will summarize the key bond lengths and angles of the optimized molecular structure.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C (ring) | Calculated Value |

| C-H (methyl) | Calculated Value |

| C-C (aldehyde) | Calculated Value |

| C=O (aldehyde) | Calculated Value |

| C-C (CF₃) | Calculated Value |

| C-F | Calculated Value |

| Bond Angles | |

| C-C-C (ring) | Calculated Value |

| H-C-H (methyl) | Calculated Value |

| C-C-O (aldehyde) | Calculated Value |

| F-C-F (CF₃) | Calculated Value |

Vibrational Frequencies

This table will present the most significant calculated vibrational frequencies and their corresponding assignments.

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | Calculated Value | Experimental Value |

| C-H stretching (methyl) | Calculated Value | Experimental Value |

| C=O stretching (aldehyde) | Calculated Value | Experimental Value |

| C-F stretching (CF₃) | Calculated Value | Experimental Value |

| C-C stretching (ring) | Calculated Value | Experimental Value |

Electronic Properties

This table will summarize key electronic properties derived from the calculations.

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Energy Gap | Calculated Value |

NMR Chemical Shifts

This table will show the predicted ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., TMS).

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| CHO | Calculated Value | Experimental Value |

| CH₃ | Calculated Value | Experimental Value |

| Aromatic Protons | Calculated Value | Experimental Value |

| ¹³C NMR | ||

| C=O | Calculated Value | Experimental Value |

| C-CH₃ | Calculated Value | Experimental Value |

| C-CF₃ | Calculated Value | Experimental Value |

| Aromatic Carbons | Calculated Value | Experimental Value |

| CF₃ | Calculated Value | Experimental Value |

Experimental Protocols for Validation

To validate the theoretical findings, a series of experimental procedures would be necessary. The following outlines the standard protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis

While the compound is commercially available[5][6][7], a potential synthesis could involve the oxidation of 2-methyl-5-(trifluoromethyl)benzyl alcohol. Standard oxidation reagents such as pyridinium chlorochromate (PCC) in dichloromethane (DCM) could be employed. The reaction progress would be monitored by thin-layer chromatography (TLC), and the final product would be purified using column chromatography.

Spectroscopic Analysis

-

FT-IR and FT-Raman Spectroscopy: The infrared spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with KBr pellets in the range of 4000-400 cm⁻¹. The FT-Raman spectrum would be obtained using a suitable spectrometer with a laser excitation source.[1]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker spectrometer (e.g., at 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[3]

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to determine the absorption maxima (λmax).[4]

The relationship between the computational and experimental validation steps is illustrated below.

Caption: Workflow for computational prediction and experimental validation.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental approach to characterizing this compound. The proposed DFT and TD-DFT calculations provide a powerful framework for predicting its structural, vibrational, and electronic properties. The subsequent experimental validation is crucial for confirming the accuracy of the computational models. This combined approach will yield a deep understanding of the molecule's behavior, which is invaluable for its potential applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. This compound | 886498-85-7 [chemicalbook.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Protocol for the Wittig Olefination of 2-Methyl-5-(trifluoromethyl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Wittig reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[1] This application note provides detailed protocols for the reaction of 2-Methyl-5-(trifluoromethyl)benzaldehyde, an electron-poor aromatic aldehyde, with both a non-stabilized and a stabilized phosphorus ylide. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde carbonyl carbon toward nucleophilic attack. These protocols detail the synthesis of a terminal alkene (a styrene derivative) and an E-alkene (a cinnamate derivative), respectively, highlighting the versatility of the Wittig reaction in creating valuable synthetic intermediates.

Reaction Scheme

The Wittig reaction involves the conversion of an aldehyde or ketone to an alkene using a phosphorus ylide, also known as a Wittig reagent.[2] The thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3]

Scheme 1: Reaction with a Non-Stabilized Ylide (Self-generated image, not from search results) this compound reacts with methylenetriphenylphosphorane to yield 2-Methyl-5-(trifluoromethyl)styrene.

Scheme 2: Reaction with a Stabilized Ylide (Self-generated image, not from search results) this compound reacts with (carbethoxymethylene)triphenylphosphorane to yield Ethyl (E)-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate.

Data Presentation

The following table summarizes the key quantitative data for the two protocols described.

| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |

| Aldehyde Substrate | This compound | This compound |

| Ylide Precursor | Methyltriphenylphosphonium bromide | N/A (Ylide is stable) |

| Wittig Reagent | Methylenetriphenylphosphorane (in situ) | (Carbethoxymethylene)triphenylphosphorane |

| Aldehyde Amount | 1.0 mmol (188.1 mg) | 1.0 mmol (188.1 mg) |

| Ylide Precursor Amount | 1.1 mmol (392.8 mg) | N/A |

| Ylide Amount | 1.1 mmol (generated in situ) | 1.1 mmol (383.2 mg) |

| Base | n-Butyllithium (n-BuLi, 1.6 M in hexanes) | N/A |

| Base Amount | 1.05 mmol (0.66 mL) | N/A |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Dichloromethane (DCM) |

| Solvent Volume | 20 mL | 15 mL |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 3-5 hours | 2-4 hours |

| Expected Product | 2-Methyl-5-(trifluoromethyl)styrene | Ethyl (E)-3-(2-methyl-5-(trifluoromethyl)phenyl)acrylate |

| Expected Yield | 75-85% | 80-90% |

| Expected Stereoselectivity | N/A (Terminal Alkene) | >95% (E-isomer)[4][5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-(trifluoromethyl)styrene using a Non-Stabilized Ylide

This protocol describes the in situ generation of the Wittig reagent from a phosphonium salt and a strong base.[6][7] All glassware should be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M solution in hexanes)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-